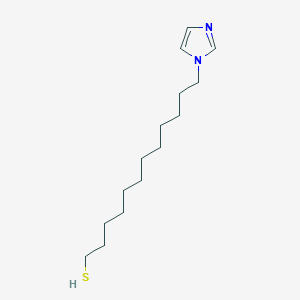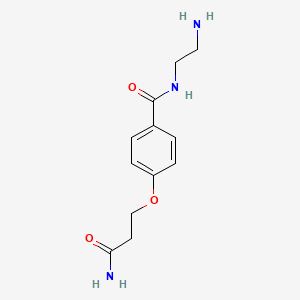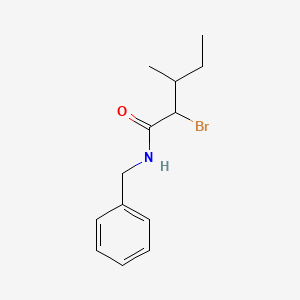![molecular formula C16H14OS B12614678 1-{4-[2-(Phenylsulfanyl)ethenyl]phenyl}ethan-1-one CAS No. 918340-93-9](/img/structure/B12614678.png)
1-{4-[2-(Phenylsulfanyl)ethenyl]phenyl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[2-(Phenylsulfanyl)ethenyl]phenyl}ethan-1-one is an organic compound with the molecular formula C14H12OS. It is also known by other names such as 4-Phenylthioacetophenone. This compound is characterized by the presence of a phenylsulfanyl group attached to an ethenyl group, which is further connected to a phenyl ring with an ethanone group. It is a colorless to white crystalline solid that is slightly soluble in water but soluble in organic solvents like methanol and ethanol .
Méthodes De Préparation
The synthesis of 1-{4-[2-(Phenylsulfanyl)ethenyl]phenyl}ethan-1-one can be achieved through several methods. One common synthetic route involves the reaction of benzoic acid with anhydrous acetic acid, followed by the addition of sodium nitrite solution. This mixture is then reacted with a thioether at 60-70°C for 2-3 hours. The solution is filtered during the cooling process to obtain the pure product . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Analyse Des Réactions Chimiques
1-{4-[2-(Phenylsulfanyl)ethenyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
1-{4-[2-(Phenylsulfanyl)ethenyl]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, potentially contributing to the development of new drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-{4-[2-(Phenylsulfanyl)ethenyl]phenyl}ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can form interactions with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
1-{4-[2-(Phenylsulfanyl)ethenyl]phenyl}ethan-1-one can be compared with similar compounds such as:
4-Acetyldiphenyl Sulfide: Similar in structure but with different functional groups, leading to varied reactivity and applications.
4-Phenylthioacetophenone: Shares the phenylsulfanyl group but differs in the position of the substituents, affecting its chemical behavior.
1-[4-(Phenylthio)phenyl]ethan-1-one: Another closely related compound with similar properties but distinct in its molecular arrangement
This compound’s unique structure and reactivity make it valuable in various fields of research and industry, highlighting its versatility and importance.
Propriétés
Numéro CAS |
918340-93-9 |
|---|---|
Formule moléculaire |
C16H14OS |
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
1-[4-(2-phenylsulfanylethenyl)phenyl]ethanone |
InChI |
InChI=1S/C16H14OS/c1-13(17)15-9-7-14(8-10-15)11-12-18-16-5-3-2-4-6-16/h2-12H,1H3 |
Clé InChI |
QPLCVIAXQULLRI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C=CSC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole](/img/structure/B12614597.png)


![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one)](/img/structure/B12614623.png)
![4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde](/img/structure/B12614624.png)


![4-[6-(1,3-Benzothiazol-2-yl)-1H-benzimidazol-2-yl]benzene-1,2-diamine](/img/structure/B12614643.png)

![1-[(1S,2R)-2-(4-chlorophenyl)-1-phenyl-2-propoxyethyl]piperidin-2-one](/img/structure/B12614649.png)
![6,8-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B12614653.png)



